4-(4-Bromophenyl)-2-azaspiro[4.4]nonan-1-one
Description
4-(4-Bromophenyl)-2-azaspiro[4.4]nonan-1-one is a spirocyclic compound featuring a brominated phenyl substituent at the 4-position of the spiro[4.4]nonane scaffold. This structure combines a rigid bicyclic framework with a polar ketone group, making it a promising candidate for medicinal chemistry applications, particularly in neurological disorders. Its spirocyclic architecture enhances metabolic stability and bioavailability compared to linear analogs .
Properties
Molecular Formula |
C14H16BrNO |
|---|---|
Molecular Weight |
294.19 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2-azaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C14H16BrNO/c15-11-5-3-10(4-6-11)12-9-16-13(17)14(12)7-1-2-8-14/h3-6,12H,1-2,7-9H2,(H,16,17) |
InChI Key |
ZKLXRCWPPKJMQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(CNC2=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-azaspiro[4.4]nonan-1-one typically involves the reaction of 4-bromobenzylamine with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the spiro compound.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Bromophenyl)-2-azaspiro[4.4]nonan-1-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-azaspiro[4.4]nonan-1-one undergoes various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Bromophenyl ketones or acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromophenyl)-2-azaspiro[4.4]nonan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with neurological activity.
Industry: Utilized in the production of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The spiro structure allows for unique binding interactions, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
Halogen-Substituted Derivatives
- 4-(2-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one (CAS 2060046-78-6): The fluorine atom, being smaller and more electronegative than bromine, reduces steric hindrance and alters electronic properties. This may enhance blood-brain barrier permeability but reduce lipophilicity (logP = 2.1) compared to the brominated analog .
- 4-(4-Methoxyphenyl)-2-azaspiro[4.4]nonan-1-one (CAS 2060032-71-3): The methoxy group is electron-donating, increasing electron density on the aromatic ring.
Diketone Analogs
- 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione (CAS 61343-15-5): The additional ketone group increases hydrogen-bonding capacity, improving interactions with targets like GABAA receptors. However, this reduces lipophilicity (logP = 1.8 vs. 2.5 for the monoketone) and complicates synthetic routes . Biological Activity: Exhibits anticonvulsant activity with an ED50 of 15 mg/kg in rodent models, likely due to enhanced receptor binding .
Chlorinated Derivatives
- N-[(2,4-Dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione: Dual chlorine substituents significantly increase lipophilicity (logP = 3.2) and enhance inhibitory effects on neural Ca<sup>2+</sup> uptake. This compound shows a protective index (TD50/ED50) > 4.5 in brain edema models .
Physicochemical Properties
| Compound | Molecular Weight | logP<sup>1</sup> | Solubility (mg/mL) | Key Substituent Effect |
|---|---|---|---|---|
| 4-(4-Bromophenyl)-2-azaspiro[...] | 279.18 | 2.5 | 0.12 (DMSO) | High lipophilicity, moderate solubility |
| 4-(4-Methoxyphenyl)-[...] | 245.32 | 1.9 | 0.45 (Ethanol) | Improved solubility, reduced stability |
| 2-(4-Bromophenyl)-1,3-dione [...] | 308.18 | 1.8 | 0.08 (DMSO) | Enhanced hydrogen bonding, lower logP |
| N-[(2,4-Dichlorophenyl)-amino]... | 342.15 | 3.2 | 0.05 (DMSO) | High lipophilicity, strong receptor binding |
<sup>1</sup> Determined via RP-HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
